molecular formula C9H14N4O3 B147380 2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate CAS No. 9001-73-4

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B147380
CAS No.: 9001-73-4
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate is typically extracted from the latex of the unripe papaya fruit. The latex is collected by making incisions on the surface of the fruit and allowing the sap to flow out. This crude extract is then purified using various techniques such as salt precipitation, organic solvent precipitation (e.g., ethanol), and ion exchange chromatography . The highest purity of papain is often achieved through ion exchange chromatography, which can increase the fold purity by 4.5 to 5 times compared to precipitation techniques .

Industrial Production Methods

In industrial settings, papain is produced by harvesting the latex from green papaya fruits. The latex is manually collected and then subjected to purification processes to obtain high-purity papain. One effective method involves using quaternary ammonium ionic liquids as adjuvants in PEG-based aqueous two-phase systems, which significantly enhance the purification factor and recovery rate of papain . This method provides a potential approach for large-scale industrial production of high-purity papain .

Chemical Reactions Analysis

Types of Reactions

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of proteins by cleaving peptide bonds. This enzyme exhibits broad specificity, cleaving peptide bonds of basic amino acids, leucine, or glycine . It also hydrolyzes esters and amides .

Common Reagents and Conditions

The enzymatic activity of papain is optimal at a pH range of 6.0 to 7.0 and a temperature of around 65°C . Common reagents used in papain reactions include Na-Benzoyl-L-Arginine Ethyl Ester (BAEE), ethylenediaminetetraacetic acid (EDTA), L-cysteine, and sodium chloride . These reagents help maintain the appropriate conditions for papain’s proteolytic activity.

Major Products Formed

The major products formed from papain-catalyzed reactions are smaller peptides and amino acids. For example, the hydrolysis of BAEE by papain results in the formation of Na-Benzoyl-L-Arginine and ethanol .

Scientific Research Applications

Comparison with Similar Compounds

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate is often compared to other cysteine proteases such as ficin and bromelain.

    Ficin: Derived from fig latex (Ficus carica), ficin shares similar proteolytic activity and substrate specificity with papain.

    Bromelain: Extracted from pineapple stems, bromelain also belongs to the cysteine protease family and has similar applications in protein digestion and anti-inflammatory treatments.

This compound’s uniqueness lies in its specific catalytic dyad and its extensive use in various industries due to its effective proteolytic activity.

Properties

IUPAC Name

2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108333-82-0, 9001-73-4
Record name β-Alanylhistidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108333-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papain
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Papain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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